6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Description
Propriétés
IUPAC Name |
6-[3-(1H-benzimidazol-2-yl)azetidine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-20-14(22)7-6-13(19-20)16(23)21-8-10(9-21)15-17-11-4-2-3-5-12(11)18-15/h2-7,10H,8-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCGOYCSOVIOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole derivative, which is then coupled with an azetidine intermediate. The final step involves the formation of the pyridazinone ring under specific reaction conditions, such as refluxing in ethanol and dimethylformamide (DMF) with appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and pyridazinone moieties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Biological Activities
The biological applications of 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one are significant, particularly in the following areas:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains using methods such as agar diffusion and minimum inhibitory concentration (MIC) assays.
Anticancer Properties
The compound has also shown potential in anticancer research. Studies suggest that it can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 5.0 | Apoptosis induction | |
| MCF-7 (breast cancer) | 3.5 | Cell cycle arrest at G1 phase |
Antitubercular Activity
Recent investigations have highlighted the compound's efficacy against Mycobacterium tuberculosis, indicating its potential as a lead compound for developing new antitubercular agents.
Case Studies
Several case studies have documented the effectiveness of This compound in clinical settings:
- Study on Antimicrobial Efficacy : A study conducted on a series of synthesized derivatives showed that modifications to the azetidine ring significantly enhanced antimicrobial activity, suggesting structure-activity relationships that could guide future drug design efforts.
- Cancer Cell Line Studies : In vitro studies on HeLa cells demonstrated that treatment with the compound led to a significant reduction in cell viability, with flow cytometry analysis revealing an increase in apoptotic cells.
- Antitubercular Screening : A recent screening against multidrug-resistant strains of Mycobacterium tuberculosis revealed promising results, with several analogs exhibiting lower MIC values than existing treatments.
Mécanisme D'action
The mechanism of action of 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Structural Analogues with Benzimidazole and Pyridazinone/Pyridine Cores
Compound 1 : 1-(6-(1H-Benzo[d]imidazol-2-yl)-2-methylpyridin-3-yl)ethan-1-one ()
- Structure : Benzimidazole linked to a methylpyridine via an acetyl group.
- Activity: Demonstrates reactivity in enaminone synthesis but lacks reported biological data .
Compound 2 : 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones ()
- Structure: Pyridazinone core with chloro and phenyl substituents.
- Key Differences : Lacks the benzimidazole-azetidine moiety, focusing instead on halogen and aryl substitutions.
- Activity: Pyridazinones in this series are intermediates for antimicrobial agents, highlighting the scaffold’s versatility .
Benzimidazole Derivatives with Heterocyclic Linkers
Compound 3 : {1-[4-(1-Piperazinyl)butyl]}-[6-(1H-Benzo[d]imidazol-2-yl)]benzo[cd]indol-2(1H)-one ()
- Structure : Benzimidazole fused to a benzo[cd]indol-2(1H)-one via a piperazinyl-butyl linker.
- Activity : Tested for lysosome-targeted biological activity; the piperazine group may enhance cellular uptake .
Compound 4 : 3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-ones ()
- Structure: Benzimidazole connected to a thiazolidinone via a methylene group.
- Key Differences: Thiazolidinone moiety introduces sulfur, which may improve antioxidant properties but alter pharmacokinetics.
- Activity: Exhibits antimicrobial activity, suggesting the thiazolidinone scaffold’s efficacy against pathogens .
Benzimidazole Derivatives with Anticancer Activity
Compound 5 : 1-(1H-Benzo[d]imidazol-2-yl)-3-(pyridin-2-yl)-prop-2-enone ()
- Structure: Propenone linker between benzimidazole and pyridine.
- Activity : Shows significant antiproliferative effects against cancer cell lines (e.g., MCF-7, A549) .
Compound 6 : DTBO ()
- Structure : Trifluoromethyl-substituted benzimidazole-coumarin hybrid.
- Key Differences: The trifluoromethyl group strengthens hydrogen bonding, improving solar cell efficiency in non-pharmacological applications. Highlights the role of electron-withdrawing groups in modulating electronic properties .
Comparative Analysis Table
Activité Biologique
The compound 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one represents a novel structure in medicinal chemistry, combining elements of azetidine, benzimidazole, and pyridazine. This article reviews its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and underlying mechanisms.
Chemical Structure
The molecular formula of the compound is . The structure features a benzimidazole moiety linked to an azetidine ring and a pyridazine scaffold. This unique configuration is believed to enhance its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. Compounds similar to This compound have demonstrated significant activity against various pathogens, including:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Candida albicans
- Mycobacterium smegmatis
The minimum inhibitory concentrations (MICs) for related benzimidazole derivatives often range from to , indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen | MIC (µg/mL) |
|---|---|---|
| 3ao | Staphylococcus aureus | < 1 |
| 3ad | Candida albicans | 3.9 |
| 3ag | Mycobacterium smegmatis | 3.9 |
| 3aq | Escherichia coli | < 1 |
The mechanisms by which compounds like This compound exert their antimicrobial effects include:
- Inhibition of Biofilm Formation : Certain derivatives have shown the ability to inhibit biofilm formation, which is critical for the persistence of infections.
- Targeting Specific Proteins : Molecular docking studies suggest that these compounds may interact with essential bacterial proteins such as FtsZ and pyruvate kinases, disrupting cellular processes crucial for bacterial survival .
Case Studies
In a study evaluating the antibacterial properties of various benzimidazole derivatives, several compounds were synthesized and tested against a range of bacterial strains. The results indicated that modifications to the benzimidazole structure significantly influenced antimicrobial potency. For instance, compounds with additional functional groups exhibited enhanced activity against resistant strains .
Toxicity and Safety Profile
While the antimicrobial efficacy is promising, it is essential to consider the toxicity profiles of these compounds. Initial toxicity evaluations indicate that many derivatives exhibit low cytotoxicity in mammalian cell lines, suggesting a favorable safety margin for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
